molecular formula C20H40O5S B12807023 Stearoyl isethionate CAS No. 56022-46-9

Stearoyl isethionate

Cat. No.: B12807023
CAS No.: 56022-46-9
M. Wt: 392.6 g/mol
InChI Key: WSRXLNLZLUNDKZ-UHFFFAOYSA-N
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Description

Stearoyl isethionate (chemical formula: C20H39NaO5S) is a sodium salt derived from stearic acid (C18H36O2) and isethionic acid (HOCH2CH2SO3H). It is synthesized via the reaction of stearoyl chloride with sodium isethionate under anhydrous conditions . As a surfactant, it is widely used in personal care products, particularly in syndet (synthetic detergent) bars, due to its mildness, high foaming capacity, and biodegradability . Its molecular structure features a long hydrophobic stearoyl chain (C17H35CO-) and a hydrophilic sulfonate group, enabling effective emulsification and cleansing without stripping skin lipids .

Properties

CAS No.

56022-46-9

Molecular Formula

C20H40O5S

Molecular Weight

392.6 g/mol

IUPAC Name

2-octadecanoyloxyethanesulfonic acid

InChI

InChI=1S/C20H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24/h2-19H2,1H3,(H,22,23,24)

InChI Key

WSRXLNLZLUNDKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearoyl isethionate is synthesized through the esterification of stearic acid with isethionic acid. The reaction typically involves heating stearic acid and isethionic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where stearic acid and isethionic acid are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Stearoyl isethionate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of stearic acid and isethionic acid. Saponification, on the other hand, occurs in the presence of a strong base, such as sodium hydroxide, leading to the formation of soap and glycerol.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions, moderate temperatures.

    Saponification: Sodium hydroxide, water, elevated temperatures.

Major Products Formed

    Hydrolysis: Stearic acid and isethionic acid.

    Saponification: Soap (sodium stearate) and glycerol.

Scientific Research Applications

Stearoyl isethionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a surfactant in various formulations. Its ability to reduce surface tension makes it an essential ingredient in emulsions and dispersions.

Biology

In biological research, this compound is used to study the effects of surfactants on cell membranes. Its mild nature makes it suitable for experiments involving delicate biological systems.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of certain drugs.

Industry

In the industrial sector, this compound is widely used in the formulation of personal care products, such as soaps, shampoos, and cleansers. Its ability to produce a rich lather and its mildness on the skin make it a preferred choice for many manufacturers.

Mechanism of Action

Stearoyl isethionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The molecular structure of this compound includes a hydrophobic tail (stearic acid) and a hydrophilic head (isethionic acid), enabling it to interact with both water and oil molecules. This dual interaction facilitates the emulsification and removal of impurities from surfaces.

Comparison with Similar Compounds

Key Properties:

  • Solubility: Poor in cold water but soluble in warm water or ethanol .
  • pH : Aqueous solutions are mildly alkaline (~pH 10) due to residual sulfite impurities .
  • Function : Primary surfactant in cleansers, contributing to lather stability, emulsification, and skin softness .

Comparison with Similar Compounds

Sodium Cocoyl Isethionate (SCI)

Chemical Formula : CnH2n-1NaO4S (n = 8–18, derived from coconut oil) .

  • Structure : Shorter, mixed alkyl chains (C8–C18) compared to stearoyl’s uniform C18 chain.
  • Performance :
    • Foam Quality : Produces denser, more stable lather than stearoyl isethionate due to shorter chain variability .
    • Mildness : Exceptionally gentle, suitable for sensitive skin formulations .
    • Hard Water Tolerance : Maintains efficacy in hard water, unlike traditional sulfates .
  • Applications : Predominant in sulfate-free shampoos, facial cleansers, and baby products .

Sodium Lauroyl Methyl Isethionate

Chemical Formula : C15H29NaO5S .

  • Structure : Incorporates a methyl group and lauroyl chain (C12), enhancing solubility and reducing crystallization in formulations .
  • Performance :
    • Solubility : Superior to this compound, enabling cold-process formulations .
    • pH Adjustment : Functions as a pH buffer in hair care products .
  • Applications : Used in transparent soaps and liquid cleansers requiring clarity and low irritation .

Sodium Myristoyl Isethionate

Chemical Formula : C16H31NaO5S.

  • Structure : Myristoyl chain (C14) balances hydrophobicity and solubility.
  • Performance :
    • Cleansing Efficiency : Intermediate between lauroyl (C12) and stearoyl (C18) derivatives.
    • Emolliency : Less occlusive than this compound, making it suitable for oily skin .

Comparative Data Table

Property This compound Sodium Cocoyl Isethionate Sodium Lauroyl Methyl Isethionate
Alkyl Chain Length C18 C8–C18 (mixed) C12
Solubility in Water Low (requires warm water) Moderate High
Foam Stability Moderate High Moderate
Skin Feel Emollient Silky, non-drying Lightweight
Typical Use Level 10–20% in syndet bars 5–15% in shampoos 3–10% in liquid cleansers
Biodegradability >90% >90% >85%

Data synthesized from .

Research Findings and Functional Insights

  • Environmental Impact : All isethionates exhibit high biodegradability (>85%), aligning with green chemistry trends .
  • Safety Profile : The Cosmetic Ingredient Review (CIR) Panel classifies isethionates as safe in cosmetics when formulated to avoid irritation .
  • Formulation Challenges :
    • This compound’s low solubility necessitates hot-process methods, whereas methylated derivatives (e.g., lauroyl methyl) enable cold processing .
    • Synergistic blends (e.g., stearoyl + cocoyl isethionate) optimize lather volume and skin feel .

Q & A

Q. What are the key enzymatic pathways for anaerobic isethionate assimilation in bacteria?

The anaerobic assimilation of isethionate involves a nitrogenase-like enzyme complex (IsrBHDK) and the SsuCAB transporter. In Rhodobacter capsulatus, IsrBHDK catalyzes the reductive cleavage of the C-S bond in isethionate, releasing sulfite for sulfur assimilation. The SsuCAB transporter facilitates isethionate uptake. Mutant studies confirm that disruption of isrBHDK or ssuCAB abolishes growth in isethionate medium, while heterologous expression of these genes in non-assimilating species (e.g., R. sphaeroides) restores growth .

Q. How is sulfite released from isethionate during bacterial metabolism?

Sulfite release occurs via the IsrBHDK enzyme complex, which functions as an isethionate reductase. Genetic complementation experiments with islAB (encoding isethionate lyase from Bilophila wadsworthia) in R. capsulatus ΔDK mutants demonstrated that sulfite liberation is essential for sulfur assimilation. This confirms that IsrBHDK performs a reductive cleavage akin to nitrogenase, distinct from oxidative lyase pathways .

Q. What role do ABC transporters play in isethionate uptake?

ABC transporters like SsuCAB are critical for isethionate import. Transcriptional analysis in Chromohalobacter salexigens revealed inducible expression of tauAB₁B₂C, an ABC transporter specific to taurine/isethionate uptake. Similarly, R. capsulatus requires SsuCAB for isethionate transport, as shown by growth restoration in heterologous expression experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity of sulfoacetaldehyde reductase (IsfD) across bacterial species?

Q. What experimental strategies confirm the minimal gene set required for isethionate assimilation?

Genome profiling and reverse genetics are essential. In R. capsulatus, 121 genes were identified as conserved in isethionate-assimilating species. Targeted mutagenesis of 11 co-localized genes (e.g., ABC transporters, regulatory proteins) revealed that isrBHDK and ssuCAB constitute the minimal functional unit. Heterologous expression in R. sphaeroides validated this, as only strains expressing both gene clusters grew in isethionate medium .

Q. How do glycyl radical enzymes (GREs) contribute to isethionate degradation in gut anaerobes?

Novel GREs, such as isethionate sulfo-lyase (IseG), mediate O₂-sensitive C-S bond cleavage in strict anaerobes like sulfate-reducing bacteria (SSRB). Sequence similarity network (SSN) analysis identified conserved GRE clusters in SSRB genomes, linked to H₂S production. In vitro assays with purified IseG and isotopic labeling (e.g., ³⁵S) can elucidate reaction mechanisms and toxicity implications .

Q. What methodologies detect and quantify isethionate intermediates in metabolic pathways?

  • Sulfoacetaldehyde detection : NADPH-dependent spectrophotometric assays using purified IsfD, monitoring absorbance at 340 nm .
  • Sulfite quantification : Colorimetric methods (e.g., fuchsin reagent) or LC-MS for intracellular sulfite levels .
  • Isethionate uptake : Radiolabeled (¹⁴C) isethionate combined with transporter inhibition studies .

Methodological Guidelines

  • For genetic studies : Use targeted mutagenesis complemented by heterologous expression (e.g., islAB in R. capsulatus) to validate pathway components .
  • For enzyme characterization : Employ X-ray crystallography to resolve active-site interactions (e.g., IsfD-NAPH-isethionate ternary complexes) .
  • For pathway analysis : Combine genome profiling, RT-PCR for transcriptional validation, and metabolomics (e.g., GC-MS for sulfite/acetaldehyde) .

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